Benzenemethanamine, N-(cyclohexylcarbonimidoyl)-
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Overview
Description
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- is an organic compound with the molecular formula C14H18N2. It is known for its unique structure, which includes a benzenemethanamine backbone with a cyclohexylcarbonimidoyl group attached. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- typically involves the reaction of benzenemethanamine with cyclohexyl isocyanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where the cyclohexylcarbonimidoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanamine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylcarbonimidoyl group plays a crucial role in modulating these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a similar benzenemethanamine backbone but with a methyl group instead of a cyclohexylcarbonimidoyl group.
Benzenemethanamine, N-ethyl-: Similar structure with an ethyl group.
Benzenemethanamine, N-propyl-: Contains a propyl group.
Uniqueness
Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- is unique due to the presence of the cyclohexylcarbonimidoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions and properties are desired.
Properties
IUPAC Name |
N'-benzylcyclohexanecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAYEULTCKPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442761 |
Source
|
Record name | Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64075-39-4 |
Source
|
Record name | Benzenemethanamine, N-(cyclohexylcarbonimidoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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